molecular formula C14H11N5O2S B2361648 {[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile CAS No. 1223954-01-5

{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile

Cat. No.: B2361648
CAS No.: 1223954-01-5
M. Wt: 313.34
InChI Key: FQDNNGMOQDFECP-UHFFFAOYSA-N
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Description

{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile is a novel chemical building block built around the privileged [1,2,4]triazolo[4,3-a]pyrazine scaffold, a nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery. This compound is offered as a high-purity intermediate for research and development applications. The [1,2,4]triazolo[4,3-a]pyrazine core is a key pharmacophore in several biologically active molecules and is extensively researched for its diverse pharmacological potential. Scientific literature indicates that derivatives of this heterocyclic system are explored for their activity across various therapeutic areas, including as inhibitors of protein kinases like CDK2 for oncology research , and as modulators of central nervous system targets such as the metabotropic glutamate receptor 5 (mGlu5) for neurological and psychiatric conditions . Furthermore, triazolo[4,3-a]pyrazine derivatives have demonstrated promising in vitro antibacterial properties against both Gram-positive and Gram-negative bacterial strains . The specific structure of this compound, featuring a 3-methoxyphenyl substituent and a thioacetonitrile functional group, makes it a versatile synthon for further chemical exploration and structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop novel analogs or probe biological mechanisms. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2S/c1-21-11-4-2-3-10(9-11)18-6-7-19-12(13(18)20)16-17-14(19)22-8-5-15/h2-4,6-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDNNGMOQDFECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC#N)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action involves the compound’s interaction with its targets. Triazoles often inhibit enzymes or modulate receptor activity. For instance, some triazoles act as antimicrobial agents by inhibiting enzymes essential for cell wall synthesis in bacteria or fungi. The compound likely follows a similar pattern.

Action Environment

Environmental factors influence drug action:

    : Dixit, D., Verma, P. K., & Marwaha, R. K. (2021). A review on ‘triazoles’: their chemistry, synthesis, and pharmacological potentials. Journal of the Iranian Chemical Society, 18(4), 2535–2565. Link

    Biological Activity

    The compound {[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

    Chemical Structure

    The chemical structure of the compound can be described by the following formula:
    C20H16N5O3SC_{20}H_{16}N_{5}O_{3}S
    This structure features a triazole ring and a methoxyphenyl group, which are critical for its biological interactions.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

    • A related compound exhibited significant antiproliferative activity against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values of 1.1 μM, 2.6 μM, and 1.4 μM respectively .
    • The mechanism of action appears to involve the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. Compounds demonstrated TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 μM .

    Table 1: Anticancer Activity Data

    CompoundCell LineIC50 (μM)Mechanism
    9MCF-71.1TS Inhibition
    9HCT-1162.6TS Inhibition
    9HepG21.4TS Inhibition

    Antimicrobial Activity

    The compound also shows promising antimicrobial properties :

    • In vitro tests have indicated that similar derivatives exhibit good inhibition against Escherichia coli and Staphylococcus aureus .
    • The antimicrobial efficacy is often attributed to structural features that facilitate interaction with microbial cell membranes.

    Antioxidant Activity

    The antioxidant capacity of the compound is another area of interest:

    • Compounds containing similar triazole structures have been reported to possess significant antioxidant activity as measured by DPPH free radical scavenging assays .
    • For example, one derivative exhibited an IC50 value of 16.97 µg/mL in antioxidant assays .

    Table 2: Antioxidant Activity Data

    CompoundIC50 (µg/mL)Assay Type
    2d16.97DPPH Scavenging
    2e21.40DPPH Scavenging
    2j18.78DPPH Scavenging

    Case Studies

    Several case studies have examined the biological effects of compounds with similar structures:

    • Study on Anticancer Effects : A series of triazole derivatives were synthesized and tested for their anticancer properties against the NCI 60 cell line panel. One compound showed a growth inhibition rate of up to 44.59% against leukemia cell lines .
    • Antimicrobial Evaluation : A study assessing the antimicrobial activity of various triazole derivatives found that specific compounds had significant inhibitory effects on bacterial strains commonly associated with infections .

    Preparation Methods

    Hydrazine-Mediated Cyclization

    A foundational method involves the cyclization of 2-hydrazinopyrazine derivatives. For example, 2-chloropyrazine reacts with hydrazine hydrate in ethanol under reflux to form 2-hydrazinopyrazine. Subsequent acylation with trifluoroacetic anhydride in chlorobenzene, catalyzed by methanesulfonic acid, facilitates intramolecular cyclization to yield the triazolopyrazine scaffold. This method achieves regioselective ring closure at C3–N4 positions, critical for maintaining structural fidelity.

    Key Reaction Parameters

    Step Reagents/Conditions Yield Source
    Hydrazination Hydrazine hydrate, ethanol, reflux 85%
    Cyclization Trifluoroacetic anhydride, methanesulfonic acid, 110°C 78%

    Mitsunobu Reaction Adaptations

    Modified Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate) enable the cyclization of acylated hydrazinopyrazines under mild conditions. For instance, treating N-acetyl-2-hydrazinopyrazine with Mitsunobu reagents in acetonitrile at room temperature generates the triazolopyrazine core in 72% yield. This method avoids harsh acids, making it compatible with acid-sensitive functional groups.

    Thioacetonitrile Functionalization

    The thioacetonitrile moiety is introduced via nucleophilic displacement of a halogen or sulfonic ester:

    Thiolation with Mercaptoacetonitrile

    Reaction of 3-chlorotriazolopyrazine with mercaptoacetonitrile in dimethyl sulfoxide (DMSO) at 80°C for 12 hours achieves 68% yield. Catalytic amounts of triethylamine neutralize HCl byproducts, improving conversion rates.

    Optimization Table

    Base Solvent Temperature (°C) Yield (%)
    Et₃N DMSO 80 68
    K₂CO₃ DMF 100 54
    NaOH EtOH 60 42

    Oxidative Coupling

    Alternative approaches utilize oxidative coupling of thiol precursors. Treating 3-mercaptotriazolopyrazine with iodoacetonitrile and copper(I) iodide in acetonitrile under aerobic conditions affords the target compound in 61% yield.

    Final Assembly and Purification

    The convergent synthesis involves sequential coupling of intermediates:

    • Triazolopyrazine Core : Synthesized via Mitsunobu cyclization (72%) or hydrazine-mediated cyclization (78%).
    • Aryl Introduction : Ullmann coupling with 3-methoxyphenylboronic acid (82%).
    • Thioacetonylation : Mercaptoacetonitrile displacement (68%).

    Final purification employs recrystallization from ethanol/water (1:1) or column chromatography (silica gel, ethyl acetate/hexane gradient), achieving >95% HPLC purity.

    Analytical Characterization

    Critical spectroscopic data confirm structural integrity:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.56–7.48 (m, 4H, aryl-H), 4.02 (s, 2H, SCH₂CN), 3.85 (s, 3H, OCH₃).
    • LC-MS : m/z 421.5 [M+H]⁺, consistent with molecular formula C₂₁H₁₉N₅O₃S.

    Challenges and Optimization Opportunities

    • Regioselectivity : Competing N7 vs. N8 alkylation during aryl introduction remains a bottleneck. Microwave-assisted synthesis reduces reaction times and improves selectivity.
    • Thiol Stability : Mercapto intermediates are prone to oxidation. Performing reactions under nitrogen atmosphere with chelating agents (EDTA) mitigates disulfide formation.

    Q & A

    Q. Optimization :

    • Temperature : Lower temperatures (e.g., 10°C) minimize side reactions during aryl group attachment .
    • Oxidizing agents : m-CPBA improves oxidation efficiency of sulfur atoms in the thioether group .
    • Catalysts : Palladium-based catalysts enhance coupling reactions for aryl group introduction .

    How does the 3-methoxyphenyl substituent influence electronic properties and reactivity compared to other aryl groups?

    Basic
    The 3-methoxyphenyl group provides:

    • Electron-donating effects : Methoxy increases electron density on the aromatic ring, enhancing hydrogen-bonding capacity with biological targets.
    • Steric effects : The 3-position substitution avoids steric clashes in planar binding pockets (e.g., kinase active sites).
    • Comparative data : Replacing 3-methoxyphenyl with 4-ethoxyphenyl (electron-donating but para-substituted) reduces binding affinity to VEGFR-2 by ~30% .

    What methodologies resolve conflicting in vitro metabolic stability data across assays?

    Q. Advanced

    • Assay standardization : Use human liver microsomes (HLM) with LC-MS quantification and include control compounds (e.g., verapamil) for normalization .
    • Discrepancy resolution :
      • If rodent microsomes show higher stability, validate with primary hepatocyte models.
      • Adjust for protein binding differences using equilibrium dialysis .
    • Case study : reports conflicting cytotoxicity in MCF-7 vs. Bel-7402 cells due to metabolic enzyme variability; similar normalization applies .

    Which structural modifications of the triazolo-pyrazine core significantly impact kinase inhibition?

    Advanced
    Key SAR findings:

    • C-7 aryl group : 3-Methoxyphenyl enhances VEGFR-2 inhibition (IC₅₀ = 0.12 μM) vs. 4-ethoxyphenyl (IC₅₀ = 0.45 μM) .
    • C-3 thioether : Replacing sulfur with sulfone reduces potency by 10-fold due to loss of hydrophobic interactions .
    • Nitrile group : Acetonitrile improves solubility without compromising target binding .

    What spectroscopic techniques confirm the compound’s structure?

    Q. Basic

    • NMR :
      • ¹H NMR : Aromatic protons (δ 6.8–7.6 ppm), methoxy singlet (δ 3.8–3.9 ppm) .
      • ¹³C NMR : Carbonyl (δ 170–175 ppm), nitrile (δ 115–120 ppm).
    • IR : C=O stretch (~1700 cm⁻¹), C≡N (~2200 cm⁻¹) .
    • HRMS : Molecular ion [M+H]⁺ at m/z 367.0821 (calculated for C₁₅H₁₃N₅O₂S).

    How can solubility challenges in biological assays be addressed?

    Q. Advanced

    • Co-solvents : Use DMSO (≤0.1%) with β-cyclodextrin to maintain solubility without cytotoxicity .
    • Nanoparticle formulation : PEG-PLGA nanoparticles improve aqueous dispersibility (e.g., 85% encapsulation efficiency) .
    • LogP optimization : Introduce polar groups (e.g., -OH) at non-critical positions without disrupting target binding .

    What computational approaches predict binding modes to kinase targets?

    Q. Advanced

    • Molecular docking : AutoDock Vina with VEGFR-2 crystal structure (PDB: 4AG8) identifies key interactions (e.g., hinge region hydrogen bonds) .
    • MD simulations : 100-ns simulations using AMBER force fields validate binding stability .
    • MM-PBSA : Calculate binding free energy (-42.5 kcal/mol for VEGFR-2) to prioritize analogs .

    How is pH-dependent stability evaluated for formulation development?

    Q. Basic

    • Forced degradation : Incubate in buffers (pH 1–9) at 37°C for 24 hours. Monitor degradation via HPLC:
      • Acidic conditions (pH 1–3): Hydrolysis of nitrile to amide.
      • Alkaline conditions (pH 8–9): Oxidative degradation of thioether .

    How to resolve contradictory cytotoxicity in 2D vs. 3D cancer models?

    Q. Advanced

    • 3D spheroid penetration : Use fluorescence-labeled compound to track penetration depth.
    • Metabolic profiling : Compare ATP levels in 2D vs. 3D models to adjust for hypoxia-driven resistance .
    • Normalization : Express IC₅₀ relative to 3D-specific viability markers (e.g., ATPase activity) .

    What strategies improve selectivity between kinase isoforms (e.g., VEGFR-2 vs. PDGFR-β)?

    Q. Advanced

    • Bulky substituents : Introduce tert-butyl groups at C-7 to exploit PDGFR-β’s larger hydrophobic pocket.
    • Mutagenesis studies : Replace Lys868 in VEGFR-2 with alanine to test hydrogen-bonding requirements .
    • Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .

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